

# An In-depth Technical Guide to Cabazitaxel-d9: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Cabazitaxel-d9

Cat. No.: B3026114

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Cabazitaxel-d9**, a deuterated analog of the potent chemotherapeutic agent Cabazitaxel. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the areas of pharmacokinetics, metabolism, and analytical chemistry.

**Cabazitaxel-d9** is primarily utilized as an internal standard for the accurate quantification of Cabazitaxel in biological matrices during preclinical and clinical studies.

## Chemical Identity and Structure

**Cabazitaxel-d9** is a stable isotope-labeled version of Cabazitaxel, a semi-synthetic taxane derivative. The deuterium labeling provides a distinct mass signature, enabling its use as an internal standard in mass spectrometry-based bioanalytical assays.

Chemical Structure:

The chemical structure of **Cabazitaxel-d9** is identical to that of Cabazitaxel, with the exception of nine hydrogen atoms being replaced by deuterium atoms in the tert-butoxycarbonyl moiety.

Table 1: Chemical Identifiers of **Cabazitaxel-d9**

Identifier	Value
IUPAC Name	(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-11-hydroxy-9-(((2R,3S)-2-hydroxy-3-(((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)oxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][2]benzo[1,2-b]oxet-12-yl benzoate[3][4]
CAS Number	1383572-19-7[1][2]
Molecular Formula	C <sub>45</sub> H <sub>48</sub> D <sub>9</sub> NO <sub>14</sub> [1][2][3][5]
Synonyms	XRP6258-d9, RPR-116258A-d9, taxoid XRP6258-d9[1]

## Physicochemical Properties

The physicochemical properties of **Cabazitaxel-d9** are crucial for its handling, formulation, and application in analytical methods. The properties are expected to be very similar to those of the non-deuterated Cabazitaxel.

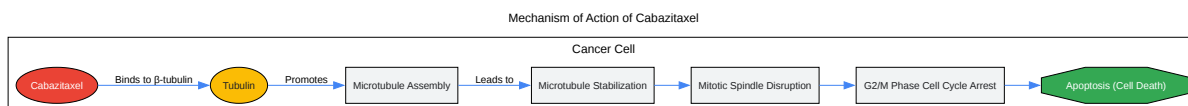
Table 2: Physicochemical Properties of **Cabazitaxel-d9**

Property	Value	Source
Molecular Weight	844.99 g/mol	[1][5]
Appearance	White to off-white solid	[1]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>9</sub> )	[2]
Melting Point	~180 °C (for Cabazitaxel)	[6]
Boiling Point	870.7 ± 65.0 °C at 760 mmHg	[7]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[7]
Solubility	Soluble in DMSO and Methanol.[2] Specific solubility for Cabazitaxel: ~1.5 mg/mL in ethanol, ~5 mg/mL in DMSO and DMF, ~0.1 mg/mL in a 1:10 solution of DMSO:PBS (pH 7.2).[8]	
Storage	Store at -20°C	[2]

## Mechanism of Action of Cabazitaxel

Cabazitaxel, the parent compound of **Cabazitaxel-d<sub>9</sub>**, is a potent antineoplastic agent that functions as a microtubule stabilizer.[8][9] Its mechanism of action is pivotal to its efficacy in treating various cancers, particularly metastatic castration-resistant prostate cancer.

Cabazitaxel binds to β-tubulin subunits within microtubules, which are essential components of the cellular cytoskeleton involved in cell division (mitosis).[8] By binding to tubulin, Cabazitaxel promotes the assembly of microtubules and inhibits their disassembly.[9] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[10]



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Caption: Signaling pathway of Cabazitaxel's mechanism of action.

## Experimental Protocols

**Cabazitaxel-d9** is indispensable for the accurate quantification of Cabazitaxel in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from published methodologies.

### Quantification of Cabazitaxel in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of Cabazitaxel from human plasma using **Cabazitaxel-d9** as an internal standard.

#### 4.1.1. Sample Preparation (Liquid-Liquid Extraction)

- To 100  $\mu\text{L}$  of human plasma in a microcentrifuge tube, add 25  $\mu\text{L}$  of **Cabazitaxel-d9** internal standard working solution (e.g., in methanol).
- Vortex briefly to mix.
- Add 500  $\mu\text{L}$  of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).
- Vortex vigorously for 5 minutes.
- Centrifuge at 10,000  $\times g$  for 10 minutes to separate the aqueous and organic layers.

- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase.
- Vortex to dissolve the residue.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

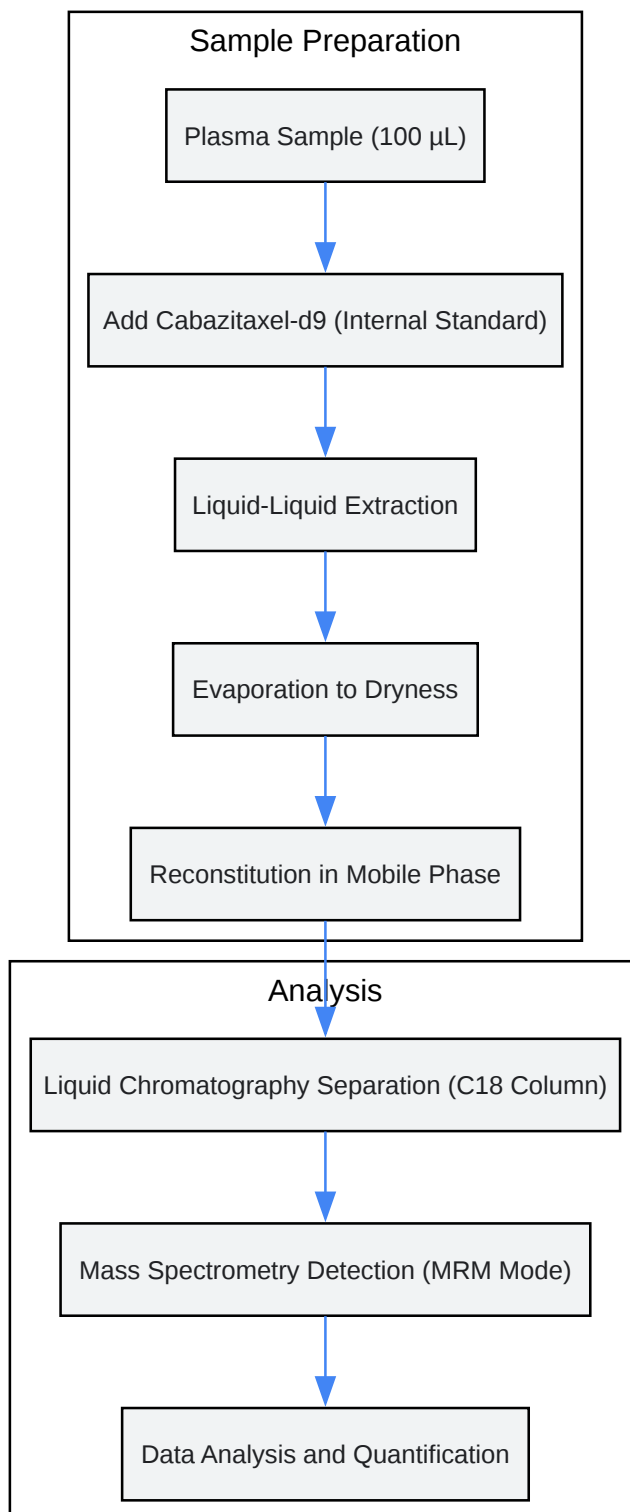
#### 4.1.2. Liquid Chromatography Conditions

- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient Program:
  - 0-0.5 min: 20% B
  - 0.5-2.5 min: Ramp to 95% B
  - 2.5-3.5 min: Hold at 95% B
  - 3.5-3.6 min: Return to 20% B
  - 3.6-5.0 min: Equilibrate at 20% B
- Injection Volume: 10 µL.
- Column Temperature: 40°C.

#### 4.1.3. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Cabazitaxel:  $m/z$  836.4  $\rightarrow$  555.3
  - **Cabazitaxel-d9**:  $m/z$  845.4  $\rightarrow$  555.3
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

## LC-MS/MS Experimental Workflow for Cabazitaxel Quantification

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Caption: A typical workflow for the quantification of Cabazitaxel.

## Conclusion

**Cabazitaxel-d9** is a critical tool for the accurate and precise quantification of Cabazitaxel in complex biological matrices. Its well-defined chemical structure and physicochemical properties, coupled with robust analytical methodologies like LC-MS/MS, enable reliable pharmacokinetic and metabolic studies essential for the clinical development and therapeutic monitoring of Cabazitaxel. This guide provides foundational technical information to support researchers in their endeavors to further understand and utilize this important compound.

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